molecular formula C17H19N3OS B2680162 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 396723-97-0

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2680162
CAS No.: 396723-97-0
M. Wt: 313.42
InChI Key: QJKYQYNAMPQMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, similar in structure to the target compound, was synthesized and analyzed using X-ray diffraction, revealing insights into its crystal and molecular structure, stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).

Cyclization and Synthesis Methods

Research on compounds structurally related to the target chemical involves various synthesis methods, including cyclization and N-cyanoacylation. For instance, 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters reacted with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole, highlighting the versatility of these compounds in synthesizing new heterocyclic structures (Chigorina et al., 2019).

Anticancer Activity

Analogues of the target compound, such as 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues, were synthesized and showed significant anticancer activity on various cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Ahsan, 2012).

Antibacterial Agents

Compounds with structures similar to the target chemical have been designed and synthesized as novel antibacterial agents. For example, 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide analogs displayed promising antibacterial activity, showcasing the broad applicability of these compounds in medicinal chemistry (Palkar et al., 2017).

Synthesis of Derivatives

The synthesis of various derivatives of compounds related to the target chemical has been extensively studied. For instance, the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, and pyrazolo[3,4-d]pyridazines highlights the diverse chemical modifications and potential applications of these compounds (Zaki et al., 2016).

Photovoltaic Device Application

Thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers, which are structurally related to the target compound, have been synthesized and used in photovoltaic devices. This research demonstrates the potential of such compounds in renewable energy technologies (Zhou et al., 2010).

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-10-5-11(2)7-13(6-10)20-16(18-17(21)12-3-4-12)14-8-22-9-15(14)19-20/h5-7,12H,3-4,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKYQYNAMPQMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.